molecular formula C12H8Cl2 B571778 2,4'-Dichlorobiphenyl-d8 CAS No. 1219795-19-3

2,4'-Dichlorobiphenyl-d8

Cat. No. B571778
M. Wt: 231.145
InChI Key: UFNIBRDIUNVOMX-PGRXLJNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4’-Dichlorobiphenyl-d8 is a deuterium-labeled version of 2,4’-Dichlorobiphenyl . It belongs to the group of polychlorinated biphenyls (PCBs), which are synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . PCBs were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .


Synthesis Analysis

2,4’-Dichlorobiphenyl-d8 is synthesized for research use . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Molecular Structure Analysis

The molecular formula of 2,4’-Dichlorobiphenyl-d8 is C12D8Cl2 . The structure consists of a biphenyl where the hydrogen at position 2 has been replaced by a 4-chlorophenyl group . The InChIKey is WEJZHZJJXPXXMU-UHFFFAOYSA-N .

Safety And Hazards

2,4’-Dichlorobiphenyl-d8 is for research use only and not for medicinal or household use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-chloro-2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-3,4,5,6-tetradeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNIBRDIUNVOMX-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4'-Dichlorobiphenyl-d8

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